molecular formula C17H22N2O2S B2409244 Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 885459-15-4

Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B2409244
CAS No.: 885459-15-4
M. Wt: 318.44
InChI Key: NMACAWILULBBDK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-methylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-6-21-15(20)9-14-10-22-17(18-5)19(14)16-12(3)7-11(2)8-13(16)4/h7-8,10H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMACAWILULBBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC)N1C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate, commonly referred to as compound 885459-15-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}OS
  • Molecular Weight : 282.38 g/mol
  • CAS Number : 885459-15-4

Pharmacological Effects

  • Antimicrobial Activity :
    • Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. Studies demonstrate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria due to its ability to disrupt cell membrane integrity.
  • Anticancer Properties :
    • Several studies have highlighted the potential anticancer effects of thiazole derivatives. The compound has shown cytotoxic activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects :
    • In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Preliminary studies suggest that the compound could intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
AntimicrobialE. coliGrowth inhibition
AnticancerHeLa Cell LineCytotoxicity (IC50 = 25 µM)
Anti-inflammatoryMacrophagesReduced TNF-alpha levels

Case Study: Anticancer Activity

In a recent study published by Rasha Azzam et al., the anticancer properties of this compound were evaluated using MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups. The authors concluded that this compound holds promise as a potential therapeutic agent for breast cancer treatment due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Additional Research Insights

Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to fully understand its therapeutic potential. Current data suggest moderate toxicity levels; however, detailed studies are required to assess long-term effects and safe dosage ranges.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole ring formation. A general approach includes:
  • Step 1 : Condensation of a substituted benzothioamide (e.g., 2,4,6-trimethylphenyl thioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–3 hours). This step forms the thiazole core .
  • Step 2 : Introduction of the methylimino group via nucleophilic substitution or condensation with methylamine derivatives. Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions .
  • Purification : Ether extraction followed by filtration over anhydrous sodium sulfate and recrystallization from ethanol/water mixtures improves purity .
    Key Parameters :
  • Solvent choice (ethanol for reflux, ether for extraction).
  • Stoichiometric ratios (1:1 molar ratio of thioamide to bromoester).
  • Reaction monitoring via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, the methylimino group’s singlet (~δ 3.0 ppm) and the thiazole ring’s characteristic peaks .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Ensure microanalysis results are within 0.4% of theoretical values for C, H, N, and S .
  • X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and bond angles, as demonstrated in related thiazole derivatives .

Advanced Research Questions

Q. What computational methods are recommended to study the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on the thiazole ring’s electron-rich regions and the trimethylphenyl group’s hydrophobic interactions. Parameterize force fields (e.g., AMBER) for accurate ligand-receptor dynamics .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
  • Comparative Analysis : Cross-validate docking results with crystallographic data from structurally similar compounds (e.g., ethyl 2-amino-α-(methoxyimino)thiazoleacetate derivatives) .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations or spectroscopic interpretations?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsional conformations. For example, the dihydrothiazole ring’s puckering and the methylimino group’s planarity can be confirmed .
  • Electron Density Maps : Identify regions of ambiguity (e.g., rotational freedom in the trimethylphenyl group) and refine models using SHELXL .
  • Validation Tools : Use PLATON or Mercury to check for steric clashes and hydrogen-bonding networks. Compare with NMR-derived NOE (nuclear Overhauser effect) data for solution-state conformation .

Q. What strategies are effective for designing bioactivity assays (e.g., antifungal or antimicrobial) for this compound?

  • Methodological Answer :
  • Assay Design :
  • MIC (Minimum Inhibitory Concentration) Tests : Use broth microdilution against fungal strains (e.g., Candida albicans) or bacterial cultures. Include positive controls (e.g., fluconazole) .
  • Enzyme Inhibition Studies : Target enzymes like cytochrome P450 or fungal lanosterol demethylase. Monitor activity via spectrophotometric assays (e.g., NADPH depletion at 340 nm) .
  • Structure-Activity Relationship (SAR) : Modify the trimethylphenyl or acetate groups and compare bioactivity. Use HPLC-purified analogs to isolate effects of specific substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check NMR with IR (e.g., carbonyl stretches ~1700 cm⁻¹) and elemental analysis. For ambiguous MS fragments, employ MS/MS with collision-induced dissociation .
  • Isotopic Labeling : Synthesize deuterated analogs to assign proton environments. For example, deuterate the methylimino group to simplify NMR splitting patterns .
  • Theoretical Calculations : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values using Gaussian 16. Discrepancies >0.5 ppm may indicate conformational flexibility .

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